[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20131913
InChI: InChI=1S/C13H20N4/c1-4-17-10-12(11(2)15-17)8-14-9-13-6-5-7-16(13)3/h5-7,10,14H,4,8-9H2,1-3H3
SMILES:
Molecular Formula: C13H20N4
Molecular Weight: 232.32 g/mol

[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine

CAS No.:

Cat. No.: VC20131913

Molecular Formula: C13H20N4

Molecular Weight: 232.32 g/mol

* For research use only. Not for human or veterinary use.

[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine -

Specification

Molecular Formula C13H20N4
Molecular Weight 232.32 g/mol
IUPAC Name N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(1-methylpyrrol-2-yl)methanamine
Standard InChI InChI=1S/C13H20N4/c1-4-17-10-12(11(2)15-17)8-14-9-13-6-5-7-16(13)3/h5-7,10,14H,4,8-9H2,1-3H3
Standard InChI Key LVHWJBRMSMYKOG-UHFFFAOYSA-N
Canonical SMILES CCN1C=C(C(=N1)C)CNCC2=CC=CN2C

Introduction

Synthesis Pathway

The synthesis of [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine can be achieved through stepwise alkylation and amination reactions involving pyrazole and pyrrole derivatives.

General Steps:

  • Preparation of Pyrazole Derivative:

    • Ethylation and methylation of pyrazole at positions 1 and 3 can be achieved using alkyl halides in the presence of a base like potassium carbonate.

  • Preparation of Pyrrole Derivative:

    • Methylation of pyrrole at position 1 is typically performed using methyl iodide or dimethyl sulfate under basic conditions.

  • Coupling Reaction:

    • Both heterocycles are linked to a central amine group via reductive amination using formaldehyde or similar aldehydes in the presence of a reducing agent like sodium cyanoborohydride.

Reaction Scheme:

Pyrazole Derivative+Pyrrole Derivative+Amine PrecursorReductive AminationTarget Compound\text{Pyrazole Derivative} + \text{Pyrrole Derivative} + \text{Amine Precursor} \xrightarrow{\text{Reductive Amination}} \text{Target Compound}

Pharmacological Activities

  • Antimicrobial Properties: Pyrazole derivatives are widely studied for antibacterial and antifungal activities.

  • Anticancer Potential: Pyrroles have shown cytotoxic effects against various cancer cell lines.

Catalysis

The presence of nitrogen-rich heterocycles makes this compound a potential ligand in coordination chemistry for catalysis.

Material Science

Such compounds can be precursors for advanced materials with electronic or photonic applications due to their conjugated systems.

Analytical Characterization

Characterization methods for this compound would include:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the substitution pattern on the pyrazole and pyrrole rings.

  • Mass Spectrometry (MS): For molecular weight confirmation.

  • Infrared Spectroscopy (IR): To identify functional groups such as amines and aromatic rings.

  • X-ray Crystallography: To determine the exact three-dimensional structure.

Table 2: Comparison with Related Compounds

Compound NameKey FeaturesApplications
Methyl(1-(1-methyl-1H-pyrazol-4-yl)ethyl)amineSingle pyrazole moietyAntibacterial studies
N-(3-Cyano-benzothiophen)-pyrazol-thiadiazolPyrazole-thiadiazole hybridAnti-inflammatory potential
[(1-Ethyl-3-methyl-pyrazol)(methyl)pyrrol]amineDual heterocyclic systemAntimicrobial, ligand in catalysis

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